

# Evaluating Novel Anticonvulsants Against Strychnine-Induced Seizures: A Comparative Guide

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## Compound of Interest

Compound Name: *Strychnine sulfate*

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This guide provides a comparative analysis of the efficacy of select novel anticonvulsant agents against seizures induced by strychnine, a potent antagonist of inhibitory glycine receptors. The data presented is compiled from preclinical studies to aid in the evaluation and development of new therapeutic strategies for conditions involving glycinergic hypofunction.

## Introduction: The Challenge of Strychnine-Induced Seizures

Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord.<sup>[1][2][3]</sup> This antagonism removes the inhibitory control of motor neurons, leading to a state of excessive neuronal excitation and severe, tonic convulsions.<sup>[1][2]</sup> These seizures are often described as "awake seizures" as the individual remains conscious during the intense muscular contractions.<sup>[1][3][4]</sup> The standard of care is largely supportive, with benzodiazepines used to manage the convulsions.<sup>[3]</sup>

The strychnine-induced seizure model is a valuable tool in neuroscience research for studying the role of the glycinergic system in seizure generation and for the initial screening of compounds with potential anticonvulsant activity targeting this pathway. This guide focuses on a selection of novel anticonvulsants that have shown promise in preclinical studies using this

model. While traditional anticonvulsants are used as benchmarks, the focus here is on emerging therapeutic agents.

It is noteworthy that some novel anticonvulsants, such as Felbamate, which modulates the strychnine-insensitive glycine receptor associated with the NMDA receptor, have been reported to be ineffective against strychnine-induced seizures, highlighting the specificity of this model. [4][5][6] Other promising compounds like bis-phenylhydrazones have demonstrated dose-dependent anticonvulsant activity in this model, though detailed comparative data is not yet widely available.[7][8]

This guide will focus on three novel therapeutic approaches for which quantitative preclinical data is available: NeuroAid (MLC901), a traditional Chinese medicine; Omega-3 Fatty Acids (DHA and EPA), essential polyunsaturated fatty acids; and Ivermectin, an antiparasitic agent with agonist activity at glycine receptors.

## Comparative Efficacy of Novel Anticonvulsants

The following tables summarize the quantitative data on the efficacy of NeuroAid, Omega-3 Fatty Acids, and Ivermectin in rodent models of strychnine-induced seizures.

**Table 1: Efficacy of NeuroAid (MLC901) vs. Topiramate in Mice**

| Treatment Group (Dose)             | Latency to Seizure Onset (min) | Duration of Convulsions (s) | Number of Convulsions (per hour) | Mortality Rate (%) | Protection Rate (%) |
|------------------------------------|--------------------------------|-----------------------------|----------------------------------|--------------------|---------------------|
| Strychnine Control (2 mg/kg, i.p.) | 4.28 ± 1.64                    | 25.00 ± 7.07                | 2.67 ± 1.03                      | 100                | 0                   |
| NeuroAid (10 mg/kg, p.o.)          | 6.92 ± 2.99                    | 8.16 ± 9.53                 | 1.00 ± 1.09                      | 40                 | 60                  |
| Topiramate (10 mg/kg, p.o.)        | 8.66 ± 5.24                    | 6.68 ± 6.61                 | 1.00 ± 0.63                      | 30                 | 70                  |

Data extracted from a study by Mahmood et al. (2022).[\[9\]](#)[\[10\]](#)

**Table 2: Efficacy of Omega-3 Fatty Acids (DHA and EPA) vs. Carbamazepine in Mice**

| Treatment Group (Dose)             | Latency to Seizure Onset<br>(Fold Increase vs. Control) | Survival Rate (%)                     |
|------------------------------------|---|---------------------------------------|
| Strychnine Control (2 mg/kg, i.p.) | 1.0   | 0                                     |
| DHA (250 mg/kg, p.o.)              | ~1.5  | Not specified in detail for this dose |
| DHA (500 mg/kg, p.o.)              | ~1.8  | Not specified in detail for this dose |
| DHA (750 mg/kg, p.o.)              | ~2.0  | 75                                    |
| DHA (1000 mg/kg, p.o.)             | ~2.1  | 75                                    |
| EPA (1000 mg/kg, p.o.)             | Not specified in detail                                 | 63                                    |
| Carbamazepine (12 mg/kg, p.o.)     | ~2.0  | Not specified in detail               |

Data extracted from a study by Al-Ghananeem et al. (2021).[\[11\]](#)[\[12\]](#)

**Table 3: Efficacy of Ivermectin in Mice**

| Treatment Group (Dose and Route)          | Survival Rate (%) |
|---|-------------------|
| Strychnine Control (2 mg/kg, i.p.)        | 15                |
| Ivermectin (5 mg/kg, i.p.) 30 min prior   | 50                |
| Ivermectin (5 mg/kg, i.p.) 14 hours prior | 80                |
| Ivermectin (1 mg/kg, p.o.) 14 hours prior | 40                |
| Ivermectin (5 mg/kg, p.o.) 14 hours prior | 80                |
| Ivermectin (1 mg/kg p.o. + 5 mg/kg i.p.)  | up to 80          |

Data extracted from a study by Maher et al. (2014).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[13\]](#)

## Experimental Protocols

### Strychnine-Induced Seizure Model in Mice (General Protocol)

This protocol outlines the general procedure for inducing seizures with strychnine in mice, based on the methodologies cited in this guide. Specific parameters may vary between studies.

- Animals: Adult male Swiss albino mice or similar strains, weighing between 20-30g, are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
- Drug Preparation:
  - Strychnine: **Strychnine sulfate** is dissolved in normal saline to the desired concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse with an injection volume of 0.2 mL).
  - Test Compounds: The novel anticonvulsants are prepared according to their solubility, either dissolved in saline, distilled water, or suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC).
- Drug Administration:
  - The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before strychnine injection (e.g., 30 or 60 minutes).
  - Strychnine is administered intraperitoneally at a convulsant dose, typically ranging from 1.5 to 2.5 mg/kg.
- Observation:
  - Immediately after strychnine administration, each mouse is placed in an individual observation cage.
  - The animals are observed for a set period (e.g., 30-60 minutes) for the following parameters:

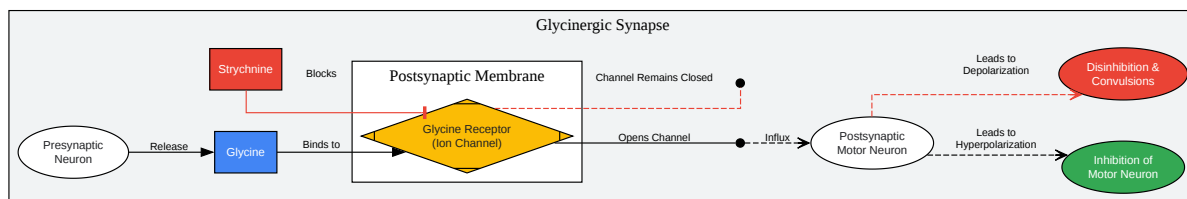
- Latency to onset of seizures: The time from strychnine injection to the first appearance of tonic-clonic convulsions.
  - Duration of seizures: The total time the animal is in a convulsive state.
  - Seizure severity: Scored using a standardized scale (e.g., Racine scale).
  - Number of convulsions: The frequency of convulsive episodes within the observation period.
  - Mortality: The number of animals that die within a 24-hour period post-injection.
- Data Analysis: The collected data is analyzed using appropriate statistical methods to compare the effects of the test compounds with the control group.

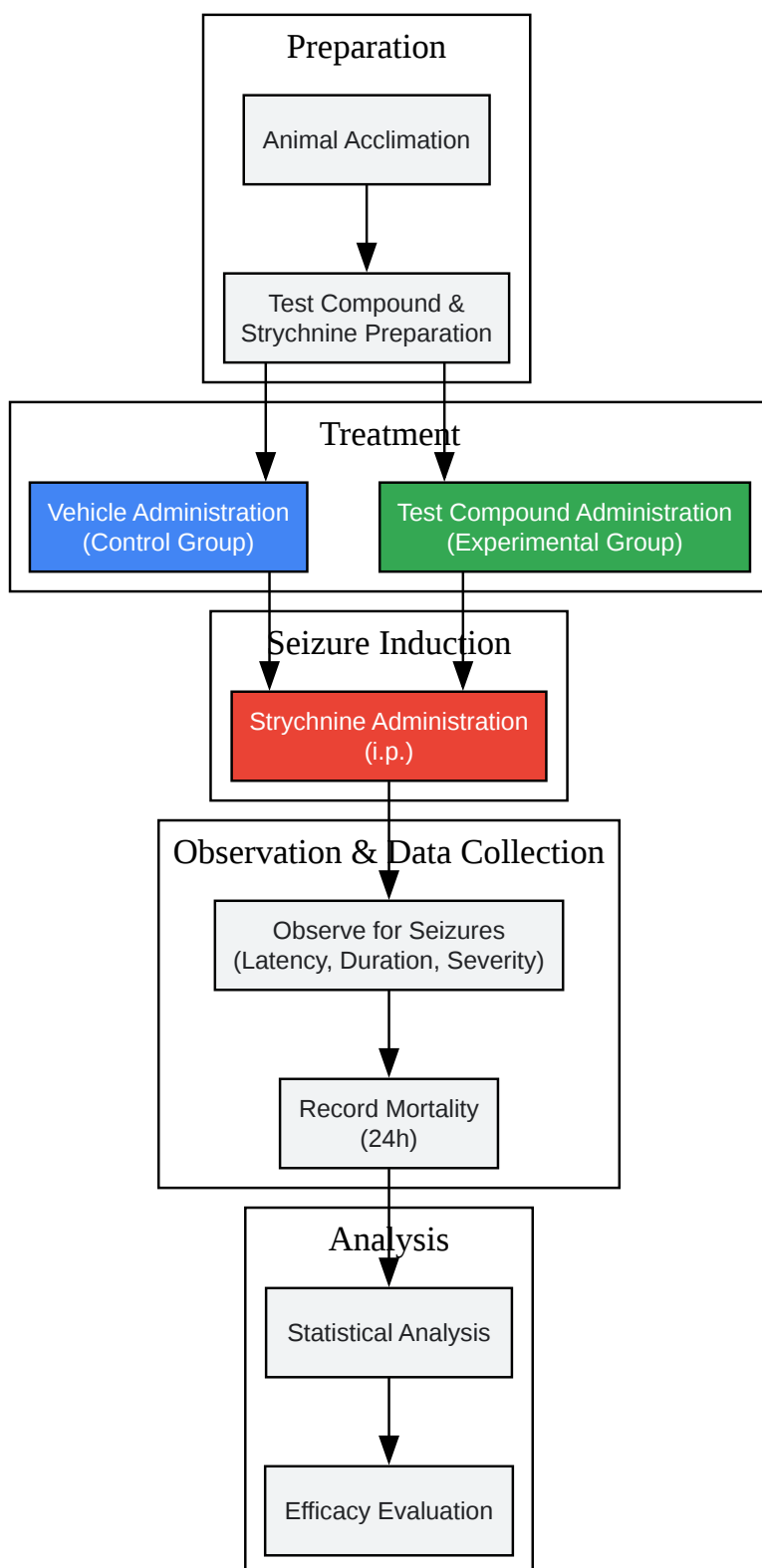
## Specific Protocols from Cited Studies

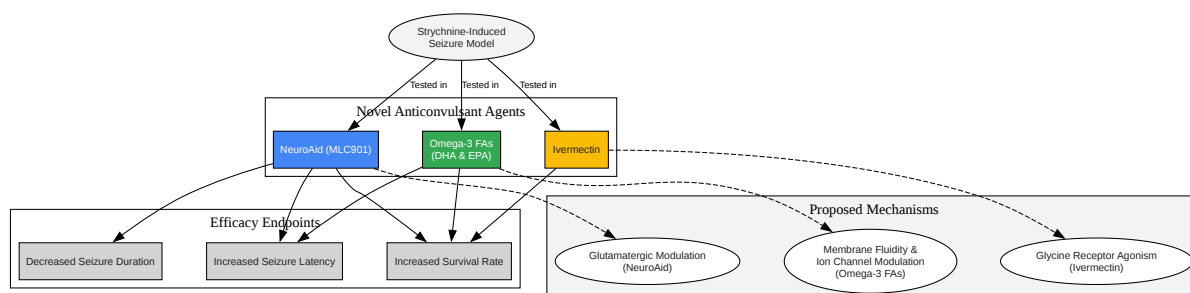
- NeuroAid Study: Mice were pre-treated with NeuroAid (10 mg/kg, p.o.) or topiramate (10 mg/kg, p.o.) for 7 days. On the final day, strychnine (2 mg/kg, i.p.) was administered, and seizures were observed for 1 hour.[\[9\]](#)[\[10\]](#)
- Omega-3 Fatty Acids Study: Mice received a single oral dose of DHA or EPA (120-1000 mg/kg) or carbamazepine (12 mg/kg) 60 minutes before the intraperitoneal injection of strychnine (2 mg/kg).[\[11\]](#)[\[12\]](#)
- Ivermectin Study: Mice were administered ivermectin either intraperitoneally (5 mg/kg) or orally (1 or 5 mg/kg) at various time points (30 minutes to 72 hours) before the intraperitoneal challenge with strychnine (2 mg/kg).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[13\]](#)

## Visualizations

### Signaling Pathway of Strychnine Action







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